molecular formula C18H18N2O B2400921 N-[(1,2-dimethylindol-5-yl)methyl]benzamide CAS No. 852137-12-3

N-[(1,2-dimethylindol-5-yl)methyl]benzamide

Cat. No.: B2400921
CAS No.: 852137-12-3
M. Wt: 278.355
InChI Key: YULWCSOTXGWOLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,2-dimethylindol-5-yl)methyl]benzamide is a synthetic benzamide derivative featuring an indole moiety, a structure of significant interest in medicinal chemistry research . This compound is intended for research use only and is not approved for human or veterinary diagnosis or treatment . Researchers value this compound for its potential biological activities. Indole-based benzamide derivatives have been investigated for their anticancer properties, with studies indicating an ability to induce apoptosis and inhibit cell proliferation in various human cancer cell lines . Additionally, similar compounds have demonstrated antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria, potentially through the disruption of microbial cell membranes . The mechanism of action for this class of compounds may involve interaction with specific molecular targets and enzymes. The indole moiety can allow for binding with various receptors, and one proposed mechanism includes the inhibition of tubulin polymerization, a process crucial for cell division, thereby underscoring its potential as an anticancer agent . This makes it a valuable building block for further chemical synthesis and a candidate for probing biological pathways in scientific investigations.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-13-10-16-11-14(8-9-17(16)20(13)2)12-19-18(21)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULWCSOTXGWOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1,2-dimethylindol-5-yl)methyl]benzamide is a synthetic compound belonging to the indole derivative class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features an indole moiety substituted with a benzamide group. This unique structural configuration contributes to its biological activity and potential as a therapeutic agent. The compound's synthesis typically involves standard organic chemistry techniques, allowing for the exploration of various derivatives to enhance its efficacy.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cells by modulating key signaling pathways. Specifically, the compound activates pro-apoptotic genes while inhibiting anti-apoptotic genes, leading to increased cell death in malignancies such as breast and prostate cancer.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cellular models. This property positions it as a potential candidate for treating inflammatory diseases.

Antiviral Properties

Preliminary investigations have shown that this compound possesses antiviral activity against certain viral strains. The exact mechanism remains under investigation, but it is believed that the compound interferes with viral replication processes.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has been observed to inhibit various enzymes involved in cell signaling pathways. For instance, it can inhibit kinases that are crucial for cancer cell proliferation and survival.
  • Receptor Modulation : this compound binds to specific receptors on cell surfaces, modulating their activity and influencing downstream signaling pathways.
  • Gene Regulation : The compound interacts with transcription factors, altering gene expression related to cell cycle regulation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound in various cancer cell lines. For example, treatment with this compound resulted in significant reductions in cell viability and increased apoptosis rates compared to control groups.

StudyCell LineConcentration (µM)Effect
AMCF-7 (Breast Cancer)1070% decrease in viability
BPC3 (Prostate Cancer)5Induction of apoptosis

In Vivo Studies

Animal model studies have also been conducted to assess the therapeutic potential of this compound. In a murine model of breast cancer, administration of the compound led to significant tumor size reduction compared to untreated controls .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-[(1,2-dimethylindol-5-yl)methyl]benzamide and related benzamide derivatives:

Compound Name Molecular Formula Key Substituents/Modifications Synthesis Highlights Notable Properties/Applications
This compound C₁₉H₁₈N₂O Benzamide linked to 1,2-dimethylindol-5-ylmethyl Presumed amidation/condensation Structural analog for drug discovery
4-(Diethylsulfamoyl)-N-[(1,2-dimethylindol-5-yl)methyl]benzamide C₂₁H₂₅N₃O₃S Diethylsulfamoyl group at benzamide para-position Sulfonylation of parent benzamide Enhanced hydrophilicity; potential sulfonamide-based bioactivity
N-[(1,2-Dimethylindol-5-yl)methyl]-2-phenoxyacetamide C₁₉H₂₀N₂O₂ Phenoxyacetamide chain (ether linkage) Substituted acetamide synthesis Altered solubility and pharmacokinetics
N-[(1,2-Dimethylindol-5-yl)methyl]-3-phenylpropanamide C₂₁H₂₂N₂O Propanamide spacer with terminal phenyl group Extended alkyl chain incorporation Increased lipophilicity; possible membrane permeability
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ N,O-bidentate directing group (hydroxyalkyl) Reaction of 3-methylbenzoyl chloride with amino alcohol Metal-catalyzed C–H functionalization

Key Observations:

Substituent Effects on Hydrophilicity: The diethylsulfamoyl group in 4-(diethylsulfamoyl)-N-[(1,2-dimethylindol-5-yl)methyl]benzamide introduces a polar sulfonamide moiety, likely improving water solubility compared to the parent benzamide . In contrast, the phenoxyacetamide derivative (C₁₉H₂₀N₂O₂) retains lipophilicity due to the aromatic phenoxy group, which may enhance blood-brain barrier penetration .

Synthetic Flexibility: Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide demonstrate the utility of N,O-bidentate directing groups in facilitating metal-catalyzed reactions, a feature absent in the target compound .

Biological Relevance :

  • While explicit data for this compound are lacking, structurally related 1,3,4-oxadiazol-containing benzamides (e.g., LMM5 and LMM11 in ) show antifungal activity, suggesting that indole-benzamide hybrids could share similar biological pathways .

Research Methodologies and Challenges

  • Structural Characterization : X-ray crystallography (using SHELX software ) and spectroscopic methods (NMR, IR) are critical for confirming the stereochemistry of benzamide derivatives, as seen in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
  • Docking Studies : Tools like Glide XP () could predict the binding affinities of this compound analogs by modeling hydrophobic enclosure and hydrogen-bonding interactions .
  • Solubility Issues : Derivatives such as LMM5 and LMM11 require DMSO and surfactants (e.g., Pluronic F-127) for solubilization, indicating shared formulation challenges among benzamide-based compounds .

Q & A

Q. What are the common synthetic routes for N-[(1,2-dimethylindol-5-yl)methyl]benzamide, and how can reaction conditions be optimized for higher yield and purity?

  • Methodological Answer : A typical synthesis involves coupling a benzamide derivative (e.g., benzoic acid or benzoyl chloride) with a functionalized indole amine. For example, in related compounds like N-[(1,2-dimethylindol-5-yl)methyl]-4-fluorobenzamide, the reaction of 4-fluorobenzoic acid with the indole-derived amine under amide-bond-forming conditions (e.g., EDC/HOBt or DCC coupling) is used . Key optimization parameters include:
  • Temperature : Controlled heating (e.g., 40–60°C) to avoid side reactions.
  • Solvent : Polar aprotic solvents like DMF or dichloromethane enhance solubility and reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures ≥95% purity .

Q. How is the structure of this compound confirmed using spectroscopic methods?

  • Methodological Answer : Structural validation relies on:
  • NMR Spectroscopy : 1H^1H-NMR confirms the indole methyl groups (δ 2.3–2.5 ppm) and benzamide aromatic protons (δ 7.4–7.8 ppm). 13C^{13}C-NMR identifies carbonyl carbons (δ ~165 ppm) .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and N-H (~3300 cm1^{-1}) are critical .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 320.15 for C18_{18}H18_{18}N2_2O) .

Q. What initial biological screening assays are recommended to evaluate the pharmacological potential of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (MIC determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme Inhibition : Fluorogenic assays targeting kinases or proteases, given the indole scaffold’s affinity for enzyme active sites .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for benzamide-indole derivatives like this compound?

  • Methodological Answer : SAR studies focus on:
  • Substituent Effects : Compare analogs with varied substituents (e.g., fluoro, chloro, methoxy) on the benzamide ring. Fluorine enhances lipophilicity and membrane permeability, as seen in N-[(1,2-dimethylindol-5-yl)methyl]-4-fluorobenzamide .
  • Indole Modifications : Methyl groups at positions 1 and 2 influence steric hindrance and binding affinity. For example, 1,2-dimethyl substitution improves metabolic stability .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA, molecular docking) to correlate electronic/steric properties with activity .

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

  • Methodological Answer : Address discrepancies by:
  • Standardizing Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
  • Metabolic Stability Tests : Evaluate compound degradation in liver microsomes to identify false negatives due to rapid metabolism .
  • Orthogonal Validation : Confirm activity using multiple assays (e.g., Western blotting alongside MTT assays for cytotoxicity) .

Q. What experimental approaches are used to investigate the mechanism of action of benzamide-indole hybrids in cellular models?

  • Methodological Answer : Mechanistic studies involve:
  • Target Identification : Affinity chromatography or pull-down assays with biotinylated probes .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map signaling pathways (e.g., apoptosis, PI3K/AKT) .
  • Inhibitor Profiling : Co-treatment with pathway-specific inhibitors (e.g., LY294002 for PI3K) to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.